molecular formula C17H12FNO3 B4112402 4-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate

4-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate

Cat. No. B4112402
M. Wt: 297.28 g/mol
InChI Key: XERMHEPRFYSTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate, also known as FBQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. It belongs to the class of quinolinecarboxylate derivatives and has been found to possess various biological activities.

Mechanism of Action

The exact mechanism of action of 4-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate is not fully understood, but it is believed to act through various pathways. It has been found to inhibit the activity of certain enzymes and proteins, which may contribute to its biological activities.
Biochemical and Physiological Effects:
4-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. 4-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities. However, there are also limitations to its use. 4-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 4-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate. One potential area of research is the development of more efficient synthesis methods. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, which could lead to the development of more effective and safer drugs.

Scientific Research Applications

4-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 4-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(4-fluorophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c18-12-7-5-11(6-8-12)10-22-17(21)14-9-16(20)19-15-4-2-1-3-13(14)15/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERMHEPRFYSTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzyl 2-hydroxy-4-quinolinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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